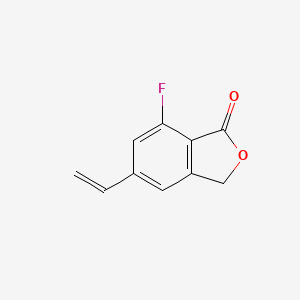

7-fluoro-5-vinyl-2-benzofuran-1(3H)-one

Description

Benzofuranone derivatives are pivotal structural motifs found in numerous natural products and synthetically important molecules. nih.govuq.edu.au Their inherent biological activities and versatility as synthetic intermediates have established them as a cornerstone in drug discovery and materials science. nih.govontosight.ai The introduction of fluorine atoms and vinyl groups into the benzofuranone core, as seen in 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one, creates a molecule with enhanced potential for novel chemical transformations and applications.

The benzofuranone core, a fusion of a benzene (B151609) and a furanone ring, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Compounds containing this structure exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. uq.edu.auontosight.ai The reactivity of the benzofuranone system can be finely tuned by the introduction of various substituents, allowing for the synthesis of diverse molecular architectures. The presence of both a fluorine atom and a vinyl group on this scaffold suggests a molecule designed for further functionalization and potential use as a key building block in the synthesis of more complex chemical entities.

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgnih.govacs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly impact a molecule's reactivity, stability, and lipophilicity. nih.govelsevierpure.com In the context of heterocyclic chemistry, fluorine substitution has been shown to enhance metabolic stability and membrane permeability, which are crucial factors in the development of therapeutic agents. nih.gov The presence of a fluorine atom at the 7-position of the benzofuranone ring in this compound is a strategic modification that can influence the electronic properties of the aromatic system and provide a handle for regioselective reactions. researchgate.netthieme-connect.com

Table 1: Physicochemical Effects of Fluorine Substitution

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. nih.gov |

| Lipophilicity | Increased | Fluorine can enhance the molecule's ability to cross lipid membranes. elsevierpure.com |

| Binding Affinity | Can be improved | Fluorine can participate in favorable interactions with biological targets. nih.gov |

| Acidity/Basicity | Can be altered | The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups. |

Vinyl groups are exceptionally versatile functional groups in organic synthesis, serving as precursors for a wide range of chemical transformations. rsc.orgnih.gov They can participate in various reactions, including cycloadditions, cross-coupling reactions, and polymerizations. researchgate.netscripps.edu The vinyl moiety in this compound offers a reactive site for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more elaborate molecular structures. acs.orgrsc.org This makes the compound a valuable intermediate for the synthesis of complex heterocyclic systems. nih.govbenthamscience.com

Table 2: Synthetic Transformations of Vinyl Groups

| Reaction Type | Description | Potential Products |

|---|---|---|

| Heck Reaction | Palladium-catalyzed cross-coupling with aryl or vinyl halides. | Substituted styrenes, dienes. |

| Diels-Alder Reaction | [4+2] cycloaddition with a diene. | Substituted cyclohexene (B86901) derivatives. |

| Epoxidation | Oxidation to form an epoxide. | Reactive intermediates for further functionalization. |

| Hydroboration-Oxidation | Anti-Markovnikov addition of a hydroxyl group. | Primary alcohols. |

| Ozonolysis | Cleavage of the double bond to form carbonyl compounds. | Aldehydes or carboxylic acids. |

The development of novel synthetic methodologies for the construction of complex heterocyclic systems is a major focus of current chemical research. researchgate.netlbp.world The strategic design of building blocks that incorporate multiple functional groups, such as this compound, is central to this effort. Research in this area is often directed towards the synthesis of molecules with potential applications in medicine, agrochemicals, and materials science. nih.govchimia.ch The combination of a fluorinated benzofuranone core with a reactive vinyl group provides a platform for the exploration of new chemical space and the development of innovative synthetic strategies.

Structure

3D Structure

Properties

CAS No. |

1255208-35-5 |

|---|---|

Molecular Formula |

C10H7FO2 |

Molecular Weight |

178.16 g/mol |

IUPAC Name |

5-ethenyl-7-fluoro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H7FO2/c1-2-6-3-7-5-13-10(12)9(7)8(11)4-6/h2-4H,1,5H2 |

InChI Key |

REKOAHBOGAPBPM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=C(C(=C1)F)C(=O)OC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Fluoro 5 Vinyl 2 Benzofuran 1 3h One

Reactivity of the Vinyl Moiety

The vinyl group attached to the benzofuranone core is expected to exhibit reactivity characteristic of a substituted styrene (B11656), influenced by the electronic nature of the heterocyclic ring.

Addition Reactions to the Vinyl Group

The double bond of the vinyl group is susceptible to a variety of addition reactions. Electrophilic addition is anticipated to proceed via a resonance-stabilized benzylic carbocation intermediate. youtube.com The regioselectivity of these additions will be governed by the formation of the more stable carbocation adjacent to the aromatic ring.

Nucleophilic additions, particularly Michael or conjugate additions, are also plausible, especially with soft nucleophiles. researchgate.netacs.org The electron-withdrawing nature of the benzofuranone ring system can polarize the vinyl group, making the terminal carbon atom electrophilic.

| Reaction Type | Reagent | Predicted Product | Mechanism |

| Electrophilic Addition | HBr | 5-(1-bromoethyl)-7-fluoro-2-benzofuran-1(3H)-one | Formation of a resonance-stabilized benzylic carbocation. youtube.com |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 7-fluoro-5-(1-hydroxyethyl)-2-benzofuran-1(3H)-one | Markovnikov addition via a benzylic carbocation. |

| Halogenation | Br₂ | 5-(1,2-dibromoethyl)-7-fluoro-2-benzofuran-1(3H)-one | Formation of a bromonium ion intermediate. |

| Michael Addition | Nu⁻ (e.g., CN⁻, R₂NH) | 7-fluoro-5-(2-nucleophilethyl)-2-benzofuran-1(3H)-one | Conjugate addition of a nucleophile to the activated double bond. researchgate.net |

Polymerization Potential of the Vinyl Group (Theoretical/Mechanistic)

The presence of a vinyl group suggests that 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one could serve as a monomer for polymerization. Both cationic and radical polymerization pathways are theoretically possible, analogous to the polymerization of styrene and other vinyl-substituted aromatic compounds.

Cationic polymerization could be initiated by a strong acid, leading to the formation of a polymer with a poly(benzofuranone) backbone. nih.govacs.org The propagation would involve the repeated addition of the monomer to the growing carbocationic chain end.

Radical polymerization, initiated by a radical initiator such as AIBN or benzoyl peroxide, would proceed through a free-radical chain mechanism. The reactivity of the monomer in radical polymerization would be influenced by the stability of the resulting benzylic radical. Enzymatic oxidative polymerization has also been explored for the synthesis of vinyl polymers. tudelft.nl

| Polymerization Type | Initiator | Propagation Intermediate | Potential Polymer Structure |

| Cationic | Lewis Acid (e.g., AlCl₃) or Protic Acid | Benzylic Carbocation | Poly(this compound) |

| Radical | AIBN, Benzoyl Peroxide | Benzylic Radical | Poly(this compound) |

Functionalization of the Vinyl Group for Derivatization

The vinyl group provides a versatile handle for the synthesis of a wide array of derivatives. Common transformations of the vinyl group can be employed to introduce new functional groups, allowing for the modification of the molecule's properties.

| Reaction | Reagents | Product Functional Group |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Ozonolysis | 1. O₃; 2. Zn, H₂O or (CH₃)₂S | Aldehyde |

| Epoxidation | m-CPBA | Epoxide |

| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted Stilbene |

| Thiol-ene Reaction | Thiol, photoinitiator | Thioether |

Reactivity of the Fluoro-Substituted Benzofuranone Ring System

The reactivity of the aromatic portion of the molecule is influenced by the activating and directing effects of the substituents: the vinyl group, the fluorine atom, and the lactone functionality.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluorine atom and the lactone ring makes the aromatic system susceptible to nucleophilic aromatic substitution, particularly at the position ortho or para to these groups. masterorganicchemistry.comlibretexts.org The fluorine atom itself can act as a leaving group in NAS reactions, especially when activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com

| Substitution Type | Predicted Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | C4 and C6 | The vinyl group is an ortho-, para-director, and the fluorine is also an ortho-, para-director. The C4 and C6 positions are ortho and para to the activating vinyl group. |

| Nucleophilic Aromatic Substitution | C7 | The fluorine at C7 is a good leaving group, and the position is activated by the electron-withdrawing lactone. |

Ring-Opening and Ring-Closing Reactions of the Furanone Moiety

Ring-Opening: The lactone ring of the benzofuranone is susceptible to cleavage under both acidic and basic conditions. Basic hydrolysis would lead to the formation of a carboxylate and a phenol (B47542). Reductive cleavage of the C-O bond can also be achieved using various reagents, including transition metal catalysts. researchgate.netkyoto-u.ac.jpchinesechemsoc.orgresearchgate.net Acid-catalyzed ring-opening can also occur, often as part of a cascade process. rsc.org

Ring-Closing: The synthesis of the benzofuranone ring system itself involves a ring-closing reaction. Common methods include intramolecular cyclizations of appropriately substituted precursors. Baldwin's rules can be used to predict the feasibility of different ring-closing strategies. libretexts.org For instance, an intramolecular Williamson ether synthesis or a lactonization could be employed.

| Reaction | Conditions | Product Type |

| Basic Hydrolysis | NaOH, H₂O | Carboxylate and Phenol |

| Reductive Cleavage | Ni catalyst, alkyl halide | (E)-o-alkenylphenol chinesechemsoc.org |

| Acid-Catalyzed Cascade | Acid | Complex cyclopentenones rsc.org |

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making its selective activation a formidable challenge. In the context of this compound, the C-F bond is on an aromatic ring, which generally requires harsh conditions or specialized transition metal catalysts for cleavage.

Research into C-F bond activation often focuses on substrates where the bond is labilized by electronic or steric factors. For aromatic fluorides, activation is typically achieved through oxidative addition to a low-valent transition metal center. While specific studies on this compound are not extensively documented, principles from related fluorinated aromatic compounds suggest that complexes of metals like rhodium, nickel, or palladium could potentially mediate this transformation. rsc.org The reaction is often challenging due to competition from C-H bond activation. rsc.org

Another potential pathway for activating the C-F bond in this molecule could involve nucleophilic aromatic substitution (SNAr). However, the fluorine atom at the 7-position is not strongly activated towards SNAr by the carbonyl group at the 1-position, as they are not in an ortho or para relationship. Therefore, such reactions would likely require highly reactive nucleophiles and stringent conditions. A less common but relevant mechanism is the intramolecular SN2′-type reaction, which has been demonstrated to achieve allylic sp³ C-F bond cleavage in fluorinated furan (B31954) derivatives. rsc.org While not directly applicable to the aromatic C-F bond here, it highlights the innovative strategies being developed for C-F activation.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves identifying key intermediates and characterizing the catalytic cycles.

Cyclic Enamines: Enamines are versatile intermediates in organic synthesis, known for their nucleophilic character at the α-carbon. masterorganicchemistry.com They are typically formed from the reaction of a secondary amine with a ketone or aldehyde. masterorganicchemistry.comyoutube.com In the case of this compound, while it is a lactone (a cyclic ester) and not a ketone, analogous reactivity could be envisaged. Reactions involving the deprotonation of the C3 position could generate an enolate-like species. If this molecule were to react with a secondary amine under specific conditions leading to the opening of the lactone ring, subsequent transformations could involve enamine intermediates. More directly, enamines are known to react with benzofuran (B130515) derivatives. For instance, novel quinoxaline (B1680401) 1,4-dioxides can be obtained from the reactions of benzofurazan (B1196253) 1-oxide with enamines. researchgate.net Such studies provide a basis for predicting how externally generated enamines might react with the benzofuranone core.

Metallacyclopropanes: The vinyl group at the 5-position is a prime site for transition-metal-catalyzed reactions. A common early intermediate in such reactions is a metallacyclopropane, formed by the oxidative addition of the metal to the C=C double bond. Rhodium(I) catalysts, for example, are known to react with vinylcyclopropane (B126155) derivatives to form π-allyl rhodium intermediates via the opening of a cyclopropane (B1198618) ring. pku.edu.cn By analogy, a Rh(I) catalyst could coordinate to the vinyl group of this compound, forming a metallacyclopropane (or a related π-complex). This intermediate could then undergo further reactions, such as insertion or cycloaddition, serving as a key step in intramolecular or intermolecular C-C bond-forming processes. pku.edu.cn

Homogeneous gold catalysis is a powerful tool for activating π-systems like alkenes and alkynes. researchgate.net For this compound, a hypothetical gold-catalyzed reaction, such as hydration or hydroarylation of the vinyl group, can be proposed. A plausible catalytic cycle often involves a Gold(I)/Gold(III) redox process, although many gold-catalyzed reactions proceed without a change in the metal's oxidation state. researchgate.netrug.nl

A prototypical cycle could begin with the coordination of a cationic Gold(I) catalyst to the vinyl group, forming a π-complex. This coordination renders the vinyl group highly electrophilic and susceptible to nucleophilic attack. An external nucleophile (e.g., water, alcohol, or an arene) would then attack the more substituted carbon of the vinyl group (Markovnikov addition), leading to the formation of a vinyl-gold(I) intermediate. rug.nlnih.gov The cycle would conclude with the protodeauration of this intermediate by a proton source, regenerating the active Gold(I) catalyst and furnishing the final product. rug.nlunipd.it While less common for simple alkenes, a true redox cycle could involve the oxidative addition of a substrate to the vinyl-gold(I) species to form a Gold(III) intermediate, followed by reductive elimination to form the product.

Regioselectivity: The regiochemical outcome of reactions involving this compound is dictated by the electronic and steric properties of the molecule. For example, in electrophilic additions to the vinyl group, the regioselectivity would be influenced by the stability of the resulting carbocationic intermediate. The electron-withdrawing nature of the benzofuranone ring system would likely direct electrophiles to the terminal carbon of the vinyl group. In cycloaddition reactions, such as a Diels-Alder reaction where the vinyl group acts as the dienophile, the regioselectivity is governed by the electronic polarization of the π-system. nih.gov The synthesis of substituted benzofuranones often faces challenges in controlling regiochemistry, where product distribution can depend on steric hindrance and the electronic nature of the substituents on the aromatic ring. oregonstate.edu

Stereoselectivity: For reactions that create new stereocenters, such as the catalytic hydrogenation of the vinyl group or cycloaddition reactions, controlling the stereoselectivity is paramount. In transition-metal-catalyzed reactions, the stereochemical outcome is often determined by the chiral ligand attached to the metal center. For instance, in a hypothetical Rh(I)-catalyzed intramolecular [3+2] cycloaddition, the stereochemistry of the vinylcyclopropane substrate can be completely transferred to the bicyclic product. pku.edu.cn This highlights the potential for achieving high diastereocontrol in reactions involving the vinyl group of the target molecule, provided a suitable chiral catalytic system is employed.

Computational Chemistry in Reactivity Prediction

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing the reactivity of complex organic molecules.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. bhu.ac.in For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack.

HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. For this molecule, the HOMO is expected to have significant contributions from the vinyl group and the aromatic ring, making these the likely sites for electrophilic addition or substitution.

LUMO: The LUMO represents the most electron-deficient region and is susceptible to attack by nucleophiles. The LUMO is expected to be localized primarily on the carbonyl carbon of the lactone and the carbons of the vinyl group, indicating these are the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher polarizability and greater reactivity. researchgate.net DFT calculations can provide quantitative values for these orbital energies and their spatial distributions, offering a detailed picture of the molecule's electronic structure and guiding the design of synthetic strategies. rjptonline.orgsemanticscholar.org

Table 1: Predicted FMO Properties and Reactivity of this compound

| Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Aromatic ring and vinyl group | Site for electrophilic attack |

| LUMO | Carbonyl carbon and vinyl group | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate to small | Indicates potential for high reactivity |

Molecular Electrostatic Potential (MEP) Studies

No published data are available regarding the Molecular Electrostatic Potential (MEP) studies for this compound. MEP analysis is a computational method used to visualize the charge distribution of a molecule and predict its electrophilic and nucleophilic sites. Such a study would provide valuable insight into the molecule's reactivity, but it has not been performed or reported for this compound.

Reaction Pathway Modeling via Density Functional Theory (DFT)

There are no specific Density Functional Theory (DFT) studies modeling the reaction pathways of this compound in the available scientific literature. DFT calculations are a powerful tool for elucidating reaction mechanisms, determining transition state energies, and predicting the feasibility of chemical transformations. The absence of this research means that the mechanistic details of its potential reactions remain unexplored.

Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis

Application of Advanced NMR Techniques for Structural Confirmation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of synthetic organic compounds. For a molecule such as 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one, a suite of advanced NMR techniques would be indispensable for unambiguous structural assignment. Techniques such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR, alongside two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial. These methods would allow for the precise assignment of proton and carbon signals, establish connectivity between adjacent atoms, and confirm the position of the fluorine and vinyl substituents on the benzofuranone core. However, no published studies containing the specific NMR spectral data for this compound could be located.

Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For this compound, this technique would offer unequivocal proof of its molecular architecture. While the crystallographic analysis of various substituted benzofuranones has been reported in the literature, a crystal structure for the specific title compound has not been published. mdpi.comresearchgate.netresearchgate.netcanterbury.ac.ukasianpubs.org

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods used for this purpose. In the context of this compound, these methods would be employed to ensure the sample is free from starting materials, byproducts, and any potential regioisomers that could form during its synthesis. While general methods for the chromatographic analysis of benzofuran (B130515) derivatives exist, specific protocols and results for this compound are not available in the reviewed literature. nih.gov

Mass Spectrometric Approaches for Structural Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Furthermore, fragmentation patterns observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), can offer valuable structural information. The presence of a fluorine atom would be expected to influence the fragmentation pattern, potentially leading to characteristic neutral losses. libretexts.orgulethbridge.cayoutube.com However, specific mass spectrometric data for this compound is not documented.

Derivatization and Exploration of Novel Analogues of 7 Fluoro 5 Vinyl 2 Benzofuran 1 3h One

Synthesis of Modified Benzofuranone Scaffolds from the Target Compound

Modification of the core benzofuranone scaffold of 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one can lead to analogues with altered electronic properties and steric profiles, potentially modulating their biological activity. Several synthetic strategies can be envisioned for this purpose, drawing from established methodologies in benzofuranone chemistry.

One versatile approach involves the palladium-catalyzed hydroesterification of alkenylphenols, which serves as a powerful tool for the construction of lactones. While the target compound is already a benzofuranone, related phenolic precursors could be cyclized to introduce modifications. For instance, variations in the substituents on a corresponding phenolic precursor would allow for the synthesis of a library of substituted benzofuranones.

Another effective method is the gold-catalyzed cycloisomerization of o-alkynyl phenols. This reaction proceeds under mild conditions and exhibits high chemoselectivity, making it suitable for the synthesis of functionalized benzofuran-3(2H)-ones. By analogy, an appropriately substituted o-alkynyl phenol (B47542) could serve as a precursor to a modified version of the target compound, allowing for the introduction of various substituents on the aromatic ring or at the 3-position of the benzofuranone core.

Furthermore, metal-free tandem reactions, such as the Friedel-Crafts/lactonization catalyzed by strong acids like perchloric acid (HClO₄), provide a direct route to 3,3-disubstituted benzofuranones. This methodology could be adapted to introduce diverse aryl or alkyl groups at the C3 position of the this compound scaffold, significantly expanding its structural diversity.

| Reaction Type | Starting Material (Analogous) | Reagents and Conditions | Product (Analogous) | Yield (%) |

| Gold-catalyzed Cycloisomerization | o-alkynyl phenol | Ph₃PAuCl, Selectfluor, TfOH, MeCN, 70°C | 2,2-disubstituted benzofuran-3(2H)-one | Moderate to Good |

| Palladium-catalyzed C-H Activation | Phenylacetic acid | Pd(II) catalyst | Benzofuranone | Good |

| Metal-free Tandem Reaction | Tertiary α-hydroxy acid ester and substituted phenol | HClO₄ | 3,3-diaryl benzofuranone | High |

Functionalization of the Vinyl Moiety for Diversification

The vinyl group at the 5-position of this compound is a key site for diversification, offering a gateway to a wide array of novel analogues through various well-established chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the functionalization of vinyl groups. These reactions would allow for the introduction of aryl, heteroaryl, or other vinyl substituents, extending the conjugation of the system and enabling the synthesis of compounds with tailored electronic and photophysical properties. For example, a Heck reaction with an aryl halide could yield a stilbene-like analogue.

The vinyl group also serves as a reactive dienophile in Diels-Alder reactions, providing a pathway to complex, fused-ring systems. By reacting the target compound with various dienes, a range of polycyclic structures can be accessed with high stereocontrol. This [4+2] cycloaddition is an atom-economical method for constructing six-membered rings and has been successfully applied to vinyl-substituted furans and other heterocycles. Lewis acid catalysis can be employed to enhance the reactivity and selectivity of these cycloadditions.

Other transformations of the vinyl group, such as epoxidation, dihydroxylation, and hydroboration-oxidation, can be used to introduce further functionality. For instance, epoxidation followed by ring-opening with a nucleophile would lead to the formation of β-functionalized derivatives.

| Reaction Type | Substrate (Analogous) | Reagents and Conditions | Product Type | Yield (%) |

| Heck Coupling | Vinyl benzofuran (B130515) | Aryl halide, Pd catalyst, base | Aryl-substituted vinyl benzofuran | Good |

| Diels-Alder Reaction | Vinyl furan (B31954) | Dienophile (e.g., maleic anhydride) | Fused bicyclic adduct | High |

| Lewis Acid-promoted Diels-Alder | Vinylpyridine | Unactivated diene, Lewis acid | Cyclohexyl-appended azaarene | High |

Strategic Fluorine Incorporations into Related Benzofuranone Structures

The fluorine atom at the 7-position significantly influences the electronic properties and metabolic stability of the target compound. The strategic incorporation of additional fluorine atoms or fluorine-containing groups can further modulate these properties.

Electrophilic fluorination is a direct method for introducing fluorine into organic molecules. Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for the fluorination of electron-rich aromatic rings and enolates. wikipedia.orgorganic-chemistry.org Treatment of a suitable benzofuranone precursor with an electrophilic fluorinating agent could lead to the introduction of fluorine at various positions on the aromatic ring. The regioselectivity of this reaction would be governed by the electronic nature of the existing substituents.

Another approach involves the synthesis of fluorinated benzofuranones from fluorinated starting materials. For example, the deoxyfluorination of a phenolic precursor using reagents like DAST (diethylaminosulfur trifluoride) could be a viable route. Alternatively, starting from a polyfluorinated phenol would allow for the construction of benzofuranones with multiple fluorine substituents.

Tandem SNAr/cyclization reactions of o-fluorobenzaldehyde derivatives provide a route to 3-amino-dihydrobenzofurans, which can be further modified. nih.gov This strategy highlights the utility of fluorinated precursors in constructing the benzofuranone core with embedded fluorine atoms.

| Reaction Type | Substrate (Analogous) | Reagents and Conditions | Product Type | Yield (%) |

| Electrophilic Fluorination | β-dicarbonyl compound | Selectfluor, organocatalyst, Na₂CO₃ | α-fluorinated β-dicarbonyl | Good, high enantioselectivity |

| Deoxyfluorination of Phenol | Phenol | N,N-diaryl-2-chloroimidazolium chloride, CsF | Aryl fluoride | Good to excellent |

| Tandem SNAr/5-exo-trig Cyclization | o-fluorobenzaldehyde imine | Diarylmethoxide | 3-amino-dihydrobenzofuran | Moderate to good |

Preparation of Complex Fused Ring Systems Derived from the Core Scaffold

The benzofuranone scaffold of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Such structures are of interest due to their potential for novel biological activities and applications in materials science.

Intramolecular cyclization reactions are a powerful strategy for constructing fused rings. For instance, an intramolecular Heck reaction could be employed if a suitable halide is present on a side chain attached to the benzofuranone core. This would allow for the formation of a new ring fused to the benzofuranone system.

Tandem or cascade reactions offer an efficient means of building molecular complexity in a single step. A palladium-catalyzed tandem addition/cyclization of a 2-(2-acylphenoxy)acetonitrile with an arylboronic acid, for example, leads to the formation of a 2-aroyl benzofuran. rsc.org This type of strategy could be adapted to the target compound to build fused systems.

Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce benzofuran-fused cyclohexenones. nih.gov This methodology could be applied to a derivative of the target compound to construct a fused carbocyclic ring. The reaction proceeds via an intramolecular C-H functionalization, offering a modern and efficient approach to fused architectures.

| Reaction Type | Starting Material (Analogous) | Reagents and Conditions | Product Type | Yield (%) |

| Intramolecular Cyclization | Unsaturated acyloxy sulfone | LHMDS, THF; then p-TsOH, benzene (B151609), reflux | Fused furan ring system | Good |

| Tandem Addition/Cyclization | 2-(2-acylphenoxy)acetonitrile and arylboronic acid | Pd catalyst | 2-aroyl benzofuran | Excellent |

| Palladium-Catalyzed Oxidative Cyclization | O-aryl cyclic vinylogous ester | Pd(OAc)₂, Ag₂CO₃, TFA | Benzofuran-fused cyclohexenone | Good |

Non Medical Applications of 7 Fluoro 5 Vinyl 2 Benzofuran 1 3h One in Chemical Science

Role as a Versatile Synthetic Intermediate for Complex Molecule Construction

Benzofuran (B130515) and benzofuranone derivatives are widely recognized as important intermediates in the synthesis of more complex molecules, including natural products and novel organic materials. nih.govscienceopen.comrsc.org The structure of 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one offers multiple reaction sites, making it a potentially versatile precursor for intricate molecular architectures.

The vinyl group is a particularly reactive handle for a variety of chemical transformations. It can participate in numerous reactions such as Diels-Alder cycloadditions, Heck couplings, and other palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions are fundamental in the construction of complex polycyclic systems. For instance, the vinyl group can be used to introduce new carbon-carbon bonds, enabling the elaboration of the benzofuranone core into more complex structures. The reactivity of vinyl-substituted heterocycles has been extensively utilized in stereoselective synthesis, suggesting that this compound could serve as a chiral building block after appropriate modifications. bohrium.comnih.govacs.org

Furthermore, the benzofuranone ring itself can be a target for various synthetic modifications. The lactone can be opened to reveal a carboxylic acid and a phenol (B47542), which can then be further functionalized. The aromatic ring, activated by the fluorine atom, can undergo nucleophilic aromatic substitution, providing another avenue for derivatization. The combination of these reactive sites makes this compound a promising starting material for the synthesis of a diverse array of complex organic molecules.

Potential in Materials Science

The presence of a vinyl group in this compound suggests its potential application as a monomer in the synthesis of specialized polymers. Vinyl-substituted aromatic and heterocyclic compounds are known to undergo polymerization to form polymers with unique optical and electronic properties. nih.govacs.org

Specifically, benzofuran and its derivatives have been shown to undergo cationic polymerization to produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. nih.govacs.org The vinyl group in this compound could potentially be polymerized through similar mechanisms, leading to a novel fluorinated polybenzofuranone.

The incorporation of fluorine into polymers is a well-established strategy for modifying their properties. Fluorination can enhance thermal stability, chemical resistance, and hydrophobicity, and can also impart specific optical and dielectric properties. Therefore, a polymer derived from this compound could exhibit a unique combination of these desirable characteristics, making it a candidate for advanced materials applications, such as in specialized coatings, high-performance plastics, or organic electronic devices.

Utility in Analytical Chemistry as Probes or Reagents

Benzofuran derivatives are known to exhibit interesting photophysical properties, and many are fluorescent. nih.govnih.gov The extended π-system of the benzofuranone core, in conjunction with the electronic influence of the fluorine and vinyl substituents, suggests that this compound may possess useful fluorescent properties. Fluorophores are chemical compounds that can re-emit light upon excitation and are widely used in analytical chemistry. wikipedia.org

Fluorinated organic molecules, in particular, have been the subject of intense research as fluorescent probes for imaging and sensing applications. mdpi.com The introduction of fluorine can modulate the electronic properties of a fluorophore, leading to changes in its absorption and emission spectra, quantum yield, and photostability. mdpi.com Benzofuran derivatives have been investigated as fluorescent probes for medical imaging and for studying biological systems. nih.gov

The vinyl group on this compound could also serve as a reactive site for conjugation to other molecules, such as biomolecules or surfaces. This would allow for the targeted delivery of the fluorescent probe to specific locations, enabling its use in a variety of analytical techniques, including fluorescence microscopy, flow cytometry, and immunoassays. The potential for this compound to act as an environmentally sensitive probe, where its fluorescence properties change in response to its local environment (e.g., polarity, pH), is also an area worthy of investigation.

Exploration in Catalysis as Ligand Precursors

The benzofuran scaffold has been employed in the design of ligands for transition metal catalysis. nih.govresearchgate.net The heteroatoms and the aromatic system of benzofurans can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. Various transition metals, including palladium and nickel, have been used in catalytic reactions involving benzofuran derivatives. nih.govacs.orgacs.orgthieme.de

The structure of this compound contains several features that could be exploited in the design of new ligands. The oxygen atoms of the lactone and the furan (B31954) ring could potentially coordinate to a metal center. Furthermore, the vinyl group could be chemically modified to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands.

For example, the vinyl group could be hydroformylated to introduce an aldehyde, which could then be converted into a phosphine (B1218219) or an amine, both of which are common coordinating groups in catalysis. The fluorine atom could also play a role in modulating the electronic properties of the ligand, which in turn could influence the performance of the catalyst. The modular nature of this compound, with its multiple functional groups, offers the potential to synthesize a library of related ligands for screening in various catalytic reactions.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, a paradigm that significantly influences the future of synthesizing complex molecules like 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one. A primary objective for future research is the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic methods for fluorinated benzofuranones often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to poor atom economy. Future research will likely focus on the application of green chemistry principles to overcome these limitations. This includes the exploration of catalytic methods, the use of greener solvents, and the development of one-pot syntheses. For instance, transitioning from stoichiometric fluorinating agents to catalytic nucleophilic or electrophilic fluorination techniques could significantly improve the environmental footprint of the synthesis.

Moreover, the use of biomass-derived starting materials is a promising avenue for the sustainable production of benzofuranone derivatives. rsc.org Research into converting biomass, such as lignocellulosic materials, into key chemical intermediates could provide a renewable pathway to the benzofuranone core, onto which the fluoro and vinyl functionalities can be installed.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Energy | High temperature and pressure | Milder reaction conditions, alternative energy sources (microwaves, ultrasound) |

| Waste | Significant byproduct formation | High atom economy, recyclable catalysts |

| Feedstocks | Petroleum-based | Renewable biomass |

Exploration of Unprecedented Reactivity Patterns and Transformations

The unique electronic properties conferred by the fluorine atom, combined with the reactivity of the vinyl group and the lactone moiety, suggest that this compound may exhibit novel and unexpected reactivity. A significant direction for future research will be the systematic exploration of its chemical behavior to uncover unprecedented transformations.

The interplay between the electron-withdrawing fluorine atom and the π-system of the benzofuranone and vinyl groups can modulate the reactivity of these functionalities in interesting ways. For example, the vinyl group could participate in a variety of cycloaddition reactions, cross-coupling reactions, and polymerizations, potentially leading to novel fluorinated polymers and complex heterocyclic systems. mdpi.com The lactone ring itself is susceptible to nucleophilic attack, and the fluorine substituent could influence the regioselectivity and stereoselectivity of these reactions.

Future investigations should aim to systematically map out the reactivity of this compound with a diverse range of reagents and under various reaction conditions. This could lead to the discovery of new synthetic methodologies and the creation of libraries of novel fluorinated compounds with potential biological or material applications. nih.gov

Integration of Machine Learning and AI in Reaction Design and Prediction

Table 2: Applications of AI/ML in the Study of this compound

| Application Area | Specific Task | Potential Impact |

| Synthesis Planning | Retrosynthesis analysis and route prediction | Faster discovery of efficient synthetic pathways |

| Reactivity Prediction | Predicting reaction outcomes and identifying potential side reactions | Reduced experimental effort and resource consumption |

| Property Prediction | Forecasting physicochemical and biological properties of derivatives | Accelerated discovery of new functional molecules |

| Reaction Optimization | Identifying optimal reaction conditions (temperature, solvent, catalyst) | Improved reaction yields and selectivity |

Challenges in Scalable Synthesis of Fluorinated Vinyl Benzofuranones

Despite the promise of this compound, its transition from a laboratory curiosity to a readily available chemical building block is hampered by significant challenges in scalable synthesis. Addressing these challenges is a critical area for future research and development.

Process optimization will be key to overcoming these hurdles. This includes the development of robust and efficient synthetic steps that are amenable to large-scale production. Continuous flow chemistry, for example, offers a promising alternative to traditional batch processing, providing better control over reaction parameters, improved safety, and potentially higher yields. The development of purification methods that are both effective and scalable is another critical consideration. Ultimately, a multidisciplinary approach combining synthetic chemistry, chemical engineering, and process analytical technology will be required to develop a commercially viable synthesis of this compound and related compounds.

Q & A

Q. What are the common synthetic routes for 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one, and how are reaction conditions optimized?

Answer: The synthesis typically involves cyclization of substituted precursors. Key steps include:

- Substitution reactions : Fluorine introduction via nucleophilic substitution (e.g., using NaH as a base) at the 7-position of the benzofuranone core .

- Vinyl group incorporation : Employing vinyl halides or Wittig reagents under controlled conditions to avoid isomerization .

- Cyclization optimization : Refluxing in aprotic solvents (e.g., isopropyl alcohol) with catalysts like triethyl orthoformate to favor ring closure .

Reaction optimization focuses on temperature control (60–80°C), inert atmospheres, and purification via column chromatography to isolate the desired product.

Q. How is the molecular structure of this compound determined using X-ray crystallography?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystal growth : Slow evaporation from a solvent (e.g., dichloromethane/hexane) to obtain high-quality crystals.

Data collection : Diffraction data measured at low temperature (e.g., 173 K) to minimize thermal motion .

Structure refinement : Using SHELXL for small-molecule refinement. Key parameters include:

Q. What spectroscopic methods are used to characterize this compound, and how are they interpreted?

Answer:

- NMR :

- ¹H NMR : Vinyl protons appear as doublets (δ 5.2–5.8 ppm, J = 10–16 Hz). Fluorine deshields adjacent protons, shifting signals downfield .

- ¹³C NMR : Carbonyl carbons resonate at ~170 ppm; fluorinated carbons at ~110 ppm .

- IR : Strong C=O stretch at ~1705 cm⁻¹ and C–F at ~1220 cm⁻¹ .

- GC-MS/HRMS : Molecular ion peaks confirm molar mass (e.g., m/z 194.27 g/mol) . Discrepancies between observed and calculated masses indicate impurities (e.g., isomers) .

Advanced Research Questions

Q. How can researchers address contradictions between experimental spectroscopic data and computational predictions?

Answer: Contradictions often arise from impurities, isomerization, or computational model limitations. Strategies include:

- Purity verification : Use HPLC or GC-MS to detect isomers (e.g., 2% impurity in GC-MS ).

- DFT refinement : Adjust computational parameters (e.g., solvent effects in Gaussian simulations) to match observed NMR shifts .

- Cross-validation : Compare XRD bond lengths (e.g., C=O = 1.2018 Å ) with DFT-optimized geometries.

Q. Example Data Contradiction Analysis

| Parameter | Experimental () | Computational Prediction | Resolution Strategy |

|---|---|---|---|

| HRMS (m/z) | 279.65 | 280.10 | Recheck ionization mode |

| ¹³C NMR (C=O) | 170.5 ppm | 168.9 ppm | Include solvent effects in DFT |

Q. What strategies minimize isomer formation during synthesis, particularly for the vinyl substituent?

Answer:

- Steric control : Use bulky bases (e.g., LDA) to direct vinyl addition to the less hindered position .

- Low-temperature reactions : Conduct reactions at –20°C to kinetically favor the E-isomer over the Z-isomer .

- Catalytic optimization : Employ palladium catalysts for stereoselective cross-couplings (e.g., Stille coupling) .

Post-synthesis, HPLC with chiral columns separates isomers, while NOESY NMR confirms spatial arrangements .

Q. How should biological activity studies be designed to evaluate this compound’s pharmacological potential?

Answer:

- Target selection : Prioritize targets where fluorinated benzofuranones show activity (e.g., antimicrobial or anti-inflammatory pathways ).

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).

- Enzyme inhibition : Fluorometric assays for COX-2 or kinase activity .

- SAR studies : Modify the vinyl/fluoro groups and correlate changes with bioactivity .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Critical Consideration : Address solubility issues (e.g., DMSO stock solutions) and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .

Data Contradiction Analysis (Advanced)

Case Study from

- Observed GC-MS impurity : A 2% isomer with m/z 194.27 vs. expected 194.12.

- Root cause : Incomplete purification or side reactions during cyclization.

- Resolution : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) and monitor reaction progress via TLC .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.